N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide
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Description
N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a critical role in regulating the immune response and inflammation. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, aiming at developing anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibition and displayed significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity Evaluation
Fandaklı et al. (2012) described the synthesis and antimicrobial activity evaluation of 1,2,4-triazol-3-one derivatives, starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. The treatment with NaBH4 and subsequent reactions led to compounds with good antimicrobial activity against various microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Structural Modifications for Improved Selectivity
Raghupathi et al. (1991) conducted a study on analogues of the 5-HT1A serotonin antagonist, focusing on modifications to reduce alpha 1-adrenergic affinity. The study highlights the importance of structural modifications in achieving improved selectivity and affinity for target receptors, which is crucial for the development of specific therapeutic agents (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Microwave-Assisted Synthesis of Hybrid Molecules
Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The compounds synthesized showed antimicrobial, antilipase, and antiurease activities, indicating their potential in addressing resistance and offering new therapeutic options (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Dopamine Receptor Imaging with PET
Kuhnast et al. (2006) described the synthesis and radiolabeling of FAUC346, a potential radiotracer for D3 receptor imaging with PET. The study underscores the importance of chemical compounds in the advancement of diagnostic imaging and the exploration of brain receptor dynamics (Kuhnast, Valette, Besret, Demphel, Coulon, Ottaviani, Guillermier, Bottlaender, & Dollé, 2006).
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[2-(thiophene-3-carbonylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-17-4-2-3-16(13-17)21-19(25)23-10-8-22(9-11-23)7-6-20-18(24)15-5-12-27-14-15/h2-5,12-14H,6-11H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOSWLRJZXVCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(2-(thiophene-3-carboxamido)ethyl)piperazine-1-carboxamide |
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